molecular formula C5H8F3NO2 B13286095 Methyl 2-amino-4,4,4-trifluorobutanoate

Methyl 2-amino-4,4,4-trifluorobutanoate

Cat. No.: B13286095
M. Wt: 171.12 g/mol
InChI Key: WZKQAIWCKKIFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4,4,4-trifluorobutanoate is a fluorinated organic compound with the molecular formula C5H8F3NO2. It is a derivative of butanoic acid and contains an amino group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the methyl ester .

Industrial Production Methods

For large-scale production, the method involves the use of a recyclable chiral auxiliary and nickel (II) complex, allowing for the preparation of over 300 grams of the target compound. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4,4,4-trifluorobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate involves its interaction with molecular targets through its amino and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s metabolic stability and bioactivity by mimicking the three-dimensional structure of targeted protein receptors. This allows for fine-tuning of desired bioactivity and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,4,4-trifluorobutyric acid
  • 4,4,4-trifluorobutanoic acid
  • 2-amino-3,3,3-trifluoropropanoic acid

Uniqueness

Its fluorinated structure provides enhanced metabolic stability and bioactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

methyl 2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKQAIWCKKIFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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